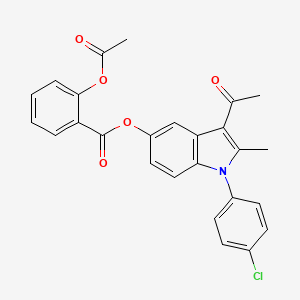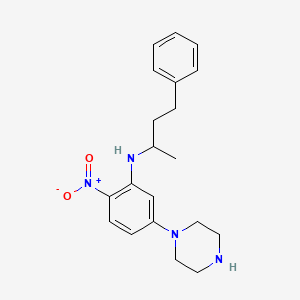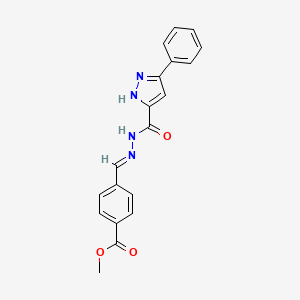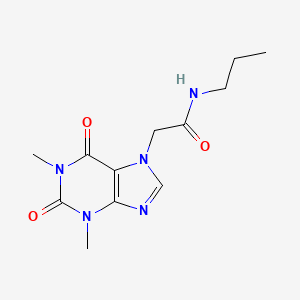![molecular formula C21H16Br2N2O5S B11675305 (2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11675305.png)
(2,6-dibromo-4-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes bromine atoms, a phenyl group, and a diazinane ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, including bromination, diazinane formation, and phenoxyacetic acid attachment. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
作用機序
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its bromine atoms and phenyl group allow it to form strong bonds with these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
類似化合物との比較
Similar compounds include:
2,6-Dibromobenzoic acid: Shares the dibromo substitution but lacks the complex diazinane structure.
Phenol, 2,6-dibromo-4-methyl-: Similar bromine substitution pattern but different functional groups and overall structure.
The uniqueness of 2-(2,6-DIBROMO-4-{[(5E)-1-(4-ETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID lies in its combination of bromine atoms, phenyl group, and diazinane ring, which confer specific chemical and biological properties not found in simpler analogs.
特性
分子式 |
C21H16Br2N2O5S |
|---|---|
分子量 |
568.2 g/mol |
IUPAC名 |
2-[2,6-dibromo-4-[(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H16Br2N2O5S/c1-2-11-3-5-13(6-4-11)25-20(29)14(19(28)24-21(25)31)7-12-8-15(22)18(16(23)9-12)30-10-17(26)27/h3-9H,2,10H2,1H3,(H,26,27)(H,24,28,31)/b14-7+ |
InChIキー |
FQBFSJRMDLWGPX-VGOFMYFVSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br)/C(=O)NC2=S |
正規SMILES |
CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br)C(=O)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11675223.png)
![(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675229.png)


![N'-[(1Z,2E)-3-(2-Methoxyphenyl)prop-2-EN-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11675246.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11675247.png)
![Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B11675253.png)

![Methyl 3-{[4-(acetylsulfamoyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11675282.png)
![(5E)-5-{[2-(2,4-Dinitrophenoxy)phenyl]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11675283.png)

![2-amino-5-hydroxy-4-(pyridin-4-yl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11675304.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11675324.png)
